molecular formula C7H16ClNO B1382465 2-Amino-3-cyclobutylpropan-1-ol hydrochloride CAS No. 1803582-15-1

2-Amino-3-cyclobutylpropan-1-ol hydrochloride

Cat. No.: B1382465
CAS No.: 1803582-15-1
M. Wt: 165.66 g/mol
InChI Key: QFSWLVKHDSQTEM-UHFFFAOYSA-N
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Description

2-Amino-3-cyclobutylpropan-1-ol hydrochloride is an organic compound with the molecular formula C7H16ClNO It is a hydrochloride salt form of 2-amino-3-cyclobutylpropan-1-ol, which features a cyclobutyl group attached to a propanol backbone with an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-cyclobutylpropan-1-ol hydrochloride typically involves the following steps:

    Cyclobutylation: Starting with a suitable precursor, such as cyclobutyl bromide, a nucleophilic substitution reaction can introduce the cyclobutyl group onto a propanol backbone.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or other mild oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are typically used for substitution reactions.

Major Products:

    Oxidation: Cyclobutyl ketones or aldehydes.

    Reduction: Cyclobutyl alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-Amino-3-cyclobutylpropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism by which 2-amino-3-cyclobutylpropan-1-ol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclobutyl group can influence the compound’s binding affinity and specificity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

    2-Amino-3-cyclopropylpropan-1-ol hydrochloride: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-Amino-3-cyclopentylpropan-1-ol hydrochloride: Features a cyclopentyl group, which may alter its chemical and biological properties.

    2-Amino-3-cyclohexylpropan-1-ol hydrochloride: Contains a cyclohexyl group, potentially affecting its pharmacokinetics and dynamics.

Uniqueness: 2-Amino-3-cyclobutylpropan-1-ol hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding interactions, and overall stability compared to its cyclopropyl, cyclopentyl, or cyclohexyl analogs.

Properties

IUPAC Name

2-amino-3-cyclobutylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWLVKHDSQTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclobutylpropan-1-ol hydrochloride
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Reactant of Route 6
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